Maltodextrin

Sports Nutrition Oral Rehydration Isotonic Formulation

Maltodextrin (CAS 9050-36-6) is a non‑sweet, water‑soluble polysaccharide produced by partial acid or enzymatic hydrolysis of starch, comprised of D‑glucose units linked predominantly via α‑1,4 bonds. Regulatory definitions (FDA and EU) classify maltodextrins by a dextrose equivalent (DE) between 3 and 20, distinguishing them from glucose syrups (DE > and starch (DE ≈.

Molecular Formula C12H22O11
Molecular Weight 342.30 g/mol
CAS No. 9050-36-6
Cat. No. B1146171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMaltodextrin
CAS9050-36-6
Synonyms10DE;  Actistar 11700;  Amidex DE 10;  Amycol 19;  Amycol 7L;  C Pharm 01980;  C*Actistar 11700;  C*De Light 01970;  C*Dry MD 01915;  C*Dry MD 01960;  C*Drylight 01970;  C*deLight F 01970;  C*deLight MD 01970;  C-Pur 01910;  C-Pur 01915;  C-Pur 01921;  C-Sperse MD 0
Molecular FormulaC12H22O11
Molecular Weight342.30 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O
InChIInChI=1S/C12H22O11/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h3-20H,1-2H2/t3-,4-,5-,6+,7-,8-,9-,10-,11+,12-/m1/s1
InChIKeyGUBGYTABKSRVRQ-ASMJPISFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Maltodextrin (CAS 9050-36-6) Procurement Guide: Dextrose Equivalent, Osmolality, and Encapsulation Differentiation for Scientific and Industrial Selection


Maltodextrin (CAS 9050-36-6) is a non‑sweet, water‑soluble polysaccharide produced by partial acid or enzymatic hydrolysis of starch, comprised of D‑glucose units linked predominantly via α‑1,4 bonds [1]. Regulatory definitions (FDA and EU) classify maltodextrins by a dextrose equivalent (DE) between 3 and 20, distinguishing them from glucose syrups (DE > 20) and starch (DE ≈ 0) . The DE value is the primary determinant of maltodextrin’s functional properties—sweetness, solubility, hygroscopicity, viscosity, glass transition temperature, and film‑forming capacity—making DE‑grade selection the single most critical procurement decision [2].

Why Maltodextrin (CAS 9050-36-6) Cannot Be Replaced by Glucose Syrup, Sucrose, or Cyclodextrins Without Loss of Functional Performance


Maltodextrin occupies a functional niche that is not filled by either lower‑molecular‑weight sugars or higher‑molecular‑weight starch products. Glucose syrup (DE > 20) carries substantially higher sweetness, osmolality, and hygroscopicity, while sucrose (DE not applicable) introduces a disaccharide with a different glycemic profile and sweetness intensity [1]. Cyclodextrins, although superior for certain molecular inclusion applications, cost 5‑ to 20‑fold more per kilogram and require different processing workflows [2]. Within the maltodextrin class itself, DE grade substitution—e.g., using a DE 6 product where a DE 17 is specified—dramatically alters flavor retention, glass transition temperature, and powder stability because maltodextrins are highly polydisperse materials with bimodal molecular‑weight distributions [3]. The quantitative evidence below demonstrates that the DE value, glycemic index, osmolality, encapsulation performance, and molecular‑weight polydispersity each create measurable differentiation that generic substitution cannot replicate.

Maltodextrin (CAS 9050-36-6) Quantitative Differentiation Evidence: Head‑to‑Head and Cross‑Study Comparisons for Scientific Procurement


Osmolality‑Driven Caloric Density Advantage of Maltodextrin over Glucose in Isotonic Sports Formulations

At body‑fluid osmolality (280–303 mOsm), maltodextrin formulations achieve a caloric density of 0.9–1.2 kcal/mL (15–18% w/v solution concentration), whereas glucose is limited to 0.2 kcal/mL (6% w/v solution) before exceeding isotonic osmolality limits [1]. This represents a 4.5‑ to 6‑fold caloric density advantage for maltodextrin, enabling substantially higher energy delivery per unit volume without triggering gastric distress or delayed gastric emptying associated with hypertonic solutions [2].

Sports Nutrition Oral Rehydration Isotonic Formulation

Glycemic Index and Postprandial Glucose Response of Maltodextrin Compared with Sucrose and Glucose

Maltodextrin exhibits a glycemic index (GI) of 105–110, which exceeds both pure glucose (GI = 100, the reference standard) and sucrose (GI = 65) [1]. In a controlled human postprandial study, a maltodextrin‑containing beverage increased postprandial glucose response by 20% and insulin secretion by 40% compared with an isocaloric soluble corn fiber beverage (p < 0.001) [2]. This rapid glycemic impact is a direct consequence of maltodextrin’s rapid enzymatic hydrolysis to free glucose in the small intestine, a property not shared by sucrose (which requires invertase‑mediated cleavage) or soluble corn fiber (which resists digestion) [1].

Glycemic Index Metabolic Response Sports Endocrinology

DE‑Dependent Sweetness Modulation: Maltodextrin DE 5 vs. DE 18 vs. Sucrose

Maltodextrin sweetness is inversely proportional to the degree of polymerization and directly proportional to DE. Maltodextrin with DE 5 is approximately 1/10 as sweet as sucrose; maltodextrin with DE 18 is approximately 1/4 as sweet as sucrose . By contrast, glucose syrup (DE > 20) has moderate to high perceived sweetness, and sucrose itself is the reference sweetener (relative sweetness = 1.0) [1]. This means a formulator can replace sucrose with DE 5 maltodextrin at equivalent bulk while reducing perceived sweetness by ~90%, a property unavailable with glucose syrup or corn syrup solids [1].

Sweetness Modulation Sugar Reduction Bulking Agent

Encapsulation Efficiency of Maltodextrin vs. Hydroxypropyl‑β‑Cyclodextrin for Phenolic Bioactive Compounds

In freeze‑drying encapsulation of phenolic compounds at a 1:20 (w/w) core‑to‑wall ratio, maltodextrin 19DE achieved an encapsulation efficiency of 82–90% with a water solubility of 91–97% and hygroscopicity of 7–23 g H₂O/100 g dry weight [1]. By comparison, hydroxypropyl‑β‑cyclodextrin (HP‑β‑CD) delivered an encapsulation yield of 82.40% under spray‑drying conditions (inlet temperature 130 °C, aspirator 100%, feed flow 6.5 mL/min), with a mean spherical diameter of 3.66 μm [1]. While HP‑β‑CD provides superior molecular inclusion for specific guest molecules, maltodextrin achieves comparable or higher encapsulation efficiency at a fraction of the raw material cost (HP‑β‑CD is typically 5–20× more expensive per kg) with the added benefit of higher water solubility of the resulting powder [1].

Microencapsulation Spray Drying Phenolic Stabilization

DE‑Grade‑Dependent Flavor Retention in Spray‑Dried Microcapsules: High DE (17) vs. Low DE (6) Maltodextrin

In a direct head‑to‑head study of maltodextrin DE grades as wall materials for ethyl acetate (EA) microcapsules (MD:whey protein isolate = 4:1, spray‑dried at inlet 135 °C / outlet 70 °C), high‑DE maltodextrin (P3, DE 17) retained >70% of encapsulated flavor after 120 h storage at 22% relative humidity (RH) and 40% at 75% RH. In contrast, low‑DE maltodextrin (P1, DE 6) retained only ~20% of flavor content under the same 75% RH conditions, and released 1.4‑fold more EA than P3 at 75% RH [1]. The intermediate‑DE grade (P2, DE 12) performed similarly to P1, confirming that the DE value, not merely the presence of maltodextrin, governs flavor barrier properties.

Flavor Encapsulation Spray Drying Shelf‑Life Stability

Polydispersity Index and Bimodal Molecular Weight Distribution of Maltodextrins vs. Monodisperse Oligosaccharides

Commercial maltodextrins are highly polydisperse materials with a polydispersity index (PDI = Mw/Mn) ranging from 5 to 12, and size‑exclusion chromatography reveals a bimodal molecular weight distribution composed of distinct high‑ and low‑molecular‑weight oligosaccharide populations [1]. This contrasts with monodisperse oligosaccharides (PDI ≈ 1) and narrow‑distribution dextrans, which lack the bimodal character. The high polydispersity directly explains why maltodextrins exhibit distinct behaviors in viscosity (decreasing with increasing DE), glass transition temperature (non‑linear relationship with DE), and moisture sorption (least hygroscopic below 60% RH but most hygroscopic above 75% RH for DE 2) that cannot be predicted from DE value alone [1].

Molecular Weight Distribution Polydispersity Melt Extrusion

Maltodextrin (CAS 9050-36-6) Target Application Scenarios Rooted in Quantitative Differentiation Evidence


High‑Energy Isotonic Sports Beverages and Clinical Oral Rehydration Solutions Requiring Maximum Caloric Density at Physiological Osmolality

When formulating isotonic beverages for endurance athletes or clinical rehydration (target osmolality 280–303 mOsm), maltodextrin at 15–18% w/v delivers 0.9–1.2 kcal/mL, compared with only 0.2 kcal/mL from glucose at its isotonic limit of 6% w/v [1]. This 4.5–6‑fold caloric density advantage means that a 500 mL maltodextrin‑based beverage can deliver 450–600 kcal at isotonic osmolality, whereas a glucose‑based beverage at the same osmolality delivers only ~100 kcal. Procurement of DE 10–18 maltodextrin grades is indicated to balance low sweetness with rapid gastric emptying and high exogenous carbohydrate oxidation rates.

Volatile Flavor Encapsulation via Spray Drying Requiring Extended Shelf‑Life at Ambient and Elevated Humidity

Microencapsulation of volatile flavor compounds (e.g., ethyl acetate, citrus oils) using maltodextrin DE 17 as the primary wall material (MD:WPI = 4:1, spray‑dried) achieved >70% flavor retention after 120 h at 22% RH, and 40% retention even at 75% RH—compared with only ~20% retention for DE 6 under identical 75% RH conditions [2]. For procurement, specifying DE 15–19 maltodextrin is critical; substituting a lower‑DE grade to reduce cost will result in approximately 80% flavor loss over equivalent storage, rendering the encapsulated product commercially non‑viable.

Low‑Sugar and Sugar‑Free Formulated Foods Requiring Bulk, Texture, and Mouthfeel Without Perceived Sweetness

Maltodextrin DE 5 delivers approximately 10% of the sweetness intensity of sucrose at equivalent mass, while DE 18 delivers ~25% . This enables formulators of savory snacks, low‑sugar confectionery, and nutritional bars to add substantial bulk and caloric energy (4 kcal/g) without the sweetness associated with sucrose or glucose syrup (DE >20). Procurement of low‑DE grades (DE 5–10) is indicated where sweetness minimization is paramount; higher DE grades (15–19) are appropriate where a faint sweet note is acceptable in exchange for improved solubility and glass transition properties.

Cost‑Effective Microencapsulation of Phenolic Antioxidants and Nutraceutical Bioactives with High Powder Solubility Requirements

For freeze‑drying or spray‑drying encapsulation of phenolic compounds, maltodextrin 19DE at a 1:20 (w/w) core:wall ratio achieves 82–90% encapsulation efficiency with 91–97% water solubility of the resulting powder [3]. While hydroxypropyl‑β‑cyclodextrin delivers comparable encapsulation yield (~82%), its raw material cost is typically 5–20× higher. Maltodextrin is therefore the procurement‑preferred wall material when the target bioactive does not require specific molecular inclusion complexation and when high powder solubility is required for aqueous reconstitution in beverage or instant mix applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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